Tylosin A aldol

Description

Contextualization of Tylosin (B1662201) A as a Parent Macrolide Antibiotic in Natural Product Chemistry

Structural Classification of Tylosin A and Analogues within Macrolides

Macrolide antibiotics are classified based on the size of their macrocyclic lactone ring, which can be 12-, 14-, 15-, or 16-membered. nih.gov Tylosin A and its analogues belong to the 16-membered ring macrolide group. nih.govmsdvetmanual.com The core structure of tylosin A is a polyketide lactone called tylactone (B1246279). fao.org This lactone ring is decorated with three different deoxyhexose sugars: D-mycaminose, L-mycarose, and D-mycinose. fao.orgjmb.or.kr The attachment of these sugar moieties is critical for the biological activity of the antibiotic. jmb.or.kr Specifically, tylosin A features a C5 mycaminose-mycarose disaccharide and a C23 mycinose. researchgate.net This complex glycosylation pattern distinguishes it from other macrolides like erythromycin, which has a 14-membered ring. researchgate.net

Role of Polyketide Synthases in Macrolide Biosynthesis

The biosynthesis of the complex macrolactone core of tylosin A is orchestrated by a set of large, multifunctional enzymes known as polyketide synthases (PKSs). ontosight.airesearchgate.net These enzymes, specifically Type I PKSs, are responsible for the sequential condensation of small carboxylic acid units, such as acetate (B1210297) and propionate, to build the polyketide chain. ontosight.airesearchgate.net The tylosin polyketide synthase (Tyl PKS) is encoded by a cluster of genes (tyl genes) and directs the assembly of the tylactone aglycone. ontosight.aiumich.edu Following the formation of the polyketide chain, a series of tailoring enzymes, including glycosyltransferases, perform modifications like hydroxylation, methylation, and the crucial attachment of the sugar moieties to complete the biosynthesis of tylosin. ontosight.ai The entire process is a highly regulated cascade of enzymatic reactions. jmb.or.kr

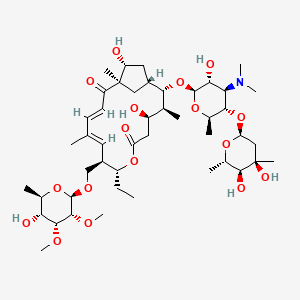

Defining Tylosin A Aldol (B89426): Origin and Structural Features

Tylosin A aldol (TAD) is a degradation product of tylosin A that forms under specific chemical conditions, rather than being a direct product of biosynthesis. fao.orgchemicalbook.com It arises from an intramolecular aldol condensation reaction of tylosin A, particularly in neutral to alkaline aqueous solutions. chemicalbook.comresearchgate.net This transformation results in a significant structural rearrangement of the parent molecule. The chemical structure of this compound is characterized by the formation of a new carbon-carbon bond, leading to a bicyclic system. cymitquimica.com Specifically, it is identified as 7-Oxabicyclo[13.2.1]octadeca-10,12-diene-6,14-dione, with the various sugar moieties still attached. cymitquimica.com

Distinction of this compound from Biosynthetically Derived Macrolides

The key distinction between this compound and biosynthetically derived macrolides lies in their origin. Tylosin A and its natural analogues (B, C, and D) are products of the intricate enzymatic machinery within Streptomyces fradiae. fao.orgontosight.ai In contrast, this compound is a chemical artifact, a product of the degradation of Tylosin A under certain pH conditions. fao.orgchemicalbook.com While the biosynthesis of tylosin involves a precisely controlled series of enzymatic reactions to construct the macrolide, the formation of this compound is a spontaneous chemical reaction. chemicalbook.comontosight.ai This also means that this compound is not produced by mutants of S. fradiae that have disruptions in the tylosin biosynthetic pathway. jmb.or.kr

Epimeric and Isomeric Forms of this compound (e.g., TAD1, TAD2, Isothis compound)

Several epimeric and isomeric forms of this compound have been identified. Two epimers of the alkaline degradation product are known as TAD1 and TAD2. fao.org In addition to these, photoreaction of tylosin A in water can lead to the formation of isothis compound (isoTA2), which exists as two epimers with an (E, Z) configuration at the conjugated double-bond site. fao.orgresearchgate.netiastate.edu Another related photodegradation product is isotylosin A alcohol (isoTA1). fao.orgresearchgate.net These various forms highlight the chemical reactivity of the tylosin A molecule under different environmental conditions, leading to a range of structurally related but distinct compounds.

Significance of Aldol Transformations in Complex Molecule Chemistry

Aldol reactions and condensations are fundamental carbon-carbon bond-forming reactions in organic chemistry, crucial for the synthesis of complex molecules. fiveable.menumberanalytics.comorgosolver.com These reactions involve the nucleophilic addition of an enolate ion to a carbonyl compound, resulting in the formation of a β-hydroxy carbonyl compound (an aldol). fiveable.menih.gov The ability to form new carbon-carbon bonds and create stereocenters makes the aldol reaction an indispensable tool for synthetic chemists, particularly in the total synthesis of natural products. numberanalytics.comnih.gov Directed aldol reactions, where a specific enolate is pre-formed, allow for controlled cross-aldol reactions between two different carbonyl compounds, enhancing the versatility of this transformation. libretexts.org The formation of this compound from tylosin A is a prime example of an intramolecular aldol reaction occurring in a complex natural product. fao.orgchemicalbook.com This transformation underscores the importance of understanding such reactions, not only for the deliberate synthesis of complex molecules in the lab but also for predicting and identifying the degradation pathways of complex natural products in various environments. orgosolver.comfiveable.me

Properties

CAS No. |

112457-10-0 |

|---|---|

Molecular Formula |

C46H77NO17 |

Molecular Weight |

916.1 g/mol |

IUPAC Name |

(1R,2S,3S,4R,8R,9R,10E,12E,15R,16R)-2-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-ethyl-4,16-dihydroxy-9-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-3,11,15-trimethyl-7-oxabicyclo[13.2.1]octadeca-10,12-diene-6,14-dione |

InChI |

InChI=1S/C46H77NO17/c1-13-30-28(21-58-44-41(57-12)40(56-11)36(52)24(4)60-44)16-22(2)14-15-31(49)45(7)19-27(17-32(45)50)38(23(3)29(48)18-33(51)62-30)64-43-37(53)35(47(9)10)39(25(5)61-43)63-34-20-46(8,55)42(54)26(6)59-34/h14-16,23-30,32,34-44,48,50,52-55H,13,17-21H2,1-12H3/b15-14+,22-16+/t23-,24+,25+,26-,27-,28+,29+,30+,32+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43-,44+,45-,46+/m0/s1 |

InChI Key |

MFIVYDMCCKINAE-NZYYXNDNSA-N |

SMILES |

CCC1C(C=C(C=CC(=O)C2(CC(CC2O)C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)C)C)COC5C(C(C(C(O5)C)O)OC)OC |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@]2(C[C@H](C[C@H]2O)[C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)O)N(C)C)O)C)\C)CO[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)C)O)OC)OC |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C2(CC(CC2O)C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)C)C)COC5C(C(C(C(O5)C)O)OC)OC |

Origin of Product |

United States |

Mechanistic Pathways of Tylosin a Aldol Formation: Chemical Degradation and Transformation Studies

Base-Catalyzed and Alkaline Hydrolysis Pathways Leading to Tylosin (B1662201) A Aldol (B89426)

The formation of Tylosin A aldol is a significant degradation pathway for Tylosin A, particularly under neutral to alkaline conditions. lsu.eduresearchgate.net This process is primarily driven by base-catalyzed and alkaline hydrolysis reactions.

pH Dependence of Tylosin A Degradation to Aldol Products

The degradation of Tylosin A to its aldol derivatives is highly dependent on the pH of the solution. lsu.eduresearchgate.net In neutral and alkaline environments, Tylosin A readily converts to this compound. lsu.eduresearchgate.net Specifically, above pH 9, the condensation at the aldehyde group (R1) leads to the formation of aldols. lsu.edu Studies have shown that in a liquid formulation with a pH of 9, a major degradant was identified as the aldol condensation product of Tylosin A. rsc.org The decomposition kinetics are influenced by factors such as the type and concentration of the buffer, ionic strength, pH, and temperature. researchgate.net

Conversely, under acidic conditions (below pH 4), the primary degradation pathway involves the cleavage of sugar moieties from the parent molecule, leading to the formation of Tylosin B (desmycosin). lsu.edufao.org Tylosin A exhibits relative stability around a neutral pH of 7. lsu.edu However, as the pH increases into the alkaline range, the formation of this compound becomes more prominent. lsu.eduresearchgate.net Optimal degradation has been observed at pH 3 and 11, with significant natural degradation rates. nih.gov The degradation of Tylosin by the strain Brevibacillus borstelensis was found to be optimal at pH 7.0, with efficiency decreasing under more acidic or alkaline conditions. caas.cn

Table 1: pH-Dependent Degradation of Tylosin A

Identification of Intermediate Species in Aldol Formation

The formation of this compound proceeds through an aldol condensation reaction. rsc.org This type of reaction involves an enol or enolate ion reacting with a carbonyl compound. sigmaaldrich.com In the case of Tylosin A, it is proposed that the condensation occurs between the aldehyde group of one Tylosin A molecule and the enol or enolate formed on the methylene (B1212753) group alpha to the aldehyde functionality of another Tylosin A molecule. rsc.org The reaction is catalyzed by both acids and bases and typically results in a β-hydroxyketo intermediate, which is the aldol itself. sigmaaldrich.com This intermediate can then undergo dehydration to form a more stable α,β-unsaturated product. sigmaaldrich.com Research has identified two epimers of this compound as decomposition products in a slightly alkaline medium. researchgate.netresearchgate.net

Photochemical Transformation Routes to this compound Derivatives

Exposure to light is another critical factor that can induce the transformation of Tylosin A into aldol derivatives. lsu.edu This photochemical degradation pathway leads to the formation of specific isomers and stereochemical variations.

Characterization of Photo-Induced Aldol Formation

When aqueous solutions of Tylosin A are exposed to light, photodegradation occurs, leading to the formation of distinct products. fao.org One of the identified photoreaction products is Isothis compound (E,Z). researchgate.netiastate.edu This transformation can occur directly from Tylosin A or from the intermediate, this compound. iastate.edu The formation of these photoproducts highlights the instability of Tylosin A under light exposure, even as it remains stable in the dark. iastate.edu

Isomerization and Stereochemical Considerations in Photoproducts (e.g., Isothis compound (E,Z))

Photochemical transformation introduces stereochemical complexity. The photo-induced product, Isothis compound (E,Z), is characterized by an (E,Z) configuration at the conjugated double-bond site. iastate.edu This indicates that light exposure can cause isomerization of the double bond between C12-C13, resulting in the formation of isotylosin A. researchgate.netresearchgate.net The formation of both E and Z alkene isomers is a possibility in aldol condensations, particularly when aldehyde starting materials are involved. libretexts.orglibretexts.org The identification of Isothis compound (E,Z) as a photoproduct underscores the importance of considering stereochemistry in the degradation pathways of Tylosin A. iastate.edu

Table 2: Key Degradation Products of Tylosin A

Rearrangement Products Involving Aldol-Type Transformations in Macrolides

Aldol-type transformations are not unique to Tylosin A but are a recognized reaction class in the synthesis and modification of other macrolide antibiotics. sigmaaldrich.com The aldol reaction is a powerful tool for forming carbon-carbon bonds and is utilized in the synthesis of numerous macrolide and ionophore antibiotics. sigmaaldrich.com For instance, the synthesis of complex macrolides often involves multiple boron-mediated aldol reactions to control stereochemistry. rsc.org These reactions can lead to various rearrangement products, demonstrating the versatility of the aldol condensation in generating structural diversity within the macrolide class. pnas.orgbeilstein-journals.org

Desmycosin 8,20-Aldols and 3,19-Aldol Formation

Desmycosin, a key analogue of tylosin, can undergo intramolecular rearrangements to form aldol adducts. Research has identified specific base- and acid-catalyzed rearrangement products, including Desmycosin 8,20-aldols and Desmycosin 3,19-aldol.

The formation of these aldols is a result of intramolecular cyclization reactions. In the case of Desmycosin, which possesses a C-20 aldehyde group and various hydroxyl groups on the macrolide ring, conditions that promote catalysis (either acidic or basic) can facilitate an intramolecular aldol addition.

The general mechanism for an aldol reaction involves the formation of a nucleophilic enol or enolate from one carbonyl compound, which then attacks the electrophilic carbonyl carbon of a second molecule. wikipedia.orglibretexts.org In the intramolecular context of Desmycosin, a hydroxyl group can act as a base to deprotonate an α-carbon, or an acid can catalyze the formation of an enol. wikipedia.org The resulting nucleophile then attacks the C-20 aldehyde.

Desmycosin 8,20-Aldols: The formation of these isomers likely involves the C-8 hydroxyl group. Under catalytic conditions, a proton is abstracted from a carbon adjacent to a carbonyl group (the enolizable position), and the resulting enolate attacks the C-20 aldehyde, leading to the formation of a new ring structure between the C-8 and C-20 positions.

Desmycosin 3,19-Aldol: Similarly, the formation of the 3,19-aldol involves a reaction between the C-3 hydroxyl group and a reactive carbonyl, likely following a rearrangement or activation step, culminating in an intramolecular cyclization.

These reactions represent significant transformations of the original macrolide structure, leading to compounds with different chemical properties.

Environmental Influences on this compound Generation

The generation of this compound in the environment is a result of the degradation of Tylosin A under specific conditions. Abiotic factors, including pH, the presence of certain matrices, and light exposure, play a crucial role in this transformation. Under environmental conditions, Tylosin A has been shown to degrade into several products, including Desmycosin, Relomycin, Dihydrodesmycosin, and Tylosin A-Aldol. researchgate.net

Abiotic Degradation of Tylosin A in Environmental Matrices

Abiotic degradation is a primary factor in the environmental fate of Tylosin A. iastate.edunih.gov Studies have shown that both abiotic and microbial processes contribute to the transformation of Tylosin A in soil, with the abiotic process being particularly dominant in the initial weeks. nih.gov In aerobic degradation studies using agricultural soils, the abiotic process was found to be much slower than subsequent microbial degradation. nih.gov

The sorption and degradation of Tylosin A are influenced by soil properties such as pH, clay content, and cation-exchange capacity (CEC). nih.gov this compound, along with Tylosin A and Tylosin D, exhibits strong sorption characteristics in soil. nih.gov The degradation pathways in soil can lead to several products. For instance, in studies of two different agricultural soils, liquid chromatography with mass spectrometry identified three main degradation products. nih.gov

Table 1: Identified Abiotic Degradation Products of Tylosin A in Soil

| Product Name | Molecular Mass (m/z) | Soil Type Found In | Citation |

|---|---|---|---|

| Tylosin A with oxidized aldehyde group | 932 | Both sandy and other agricultural soil | nih.gov |

| Tylosin B | 772 | Sandy soil | nih.gov |

These findings indicate that abiotic processes in soil matrices can significantly alter the structure of Tylosin A, leading to various transformation products.

Influence of Light Exposure in Aqueous Environments

Light exposure is a critical factor in the degradation of Tylosin A in aqueous environments, leading to the formation of photoisomers and other degradation products. iastate.edunih.gov Tylosin A is known to be unstable when exposed to sunlight. acs.org Laboratory studies have demonstrated that while Tylosin A is relatively stable in the dark, it degrades significantly when exposed to light. iastate.edunih.gov

The primary photochemical process for Tylosin A is an efficient and reversible photoisomerization. acs.orgacs.org This isomerization occurs through a rotation about the distal alkene of the ketodiene functionality, leading to a photochemical equilibrium between Tylosin A and its photoisomer. acs.orgacs.org On a longer timescale, this mixture of isomers undergoes photolysis. acs.orgacs.org

In addition to isomerization, light exposure can lead to the formation of other photoreaction products. Studies have identified isotylosin A alcohol (E,Z) and isothis compound (E,Z) as products formed under light exposure in water. iastate.edu The rate of degradation is significant, though it can be influenced by experimental conditions.

Table 2: Dissipation Half-Life (DT50) of Tylosin A in Different Environmental Conditions

| Condition | Matrix | Dissipation Half-Life (DT50) | Citation |

|---|---|---|---|

| With Light Exposure | Water | 200 days | iastate.edunih.govoup.com |

| In the Dark | Water | Stable (6% loss over the experimental period) | nih.govoup.com |

Direct photolysis can be enhanced by advanced oxidation processes. digitellinc.com For example, the presence of TiO2 under UVA irradiation has been shown to degrade 97% of tylosin in under 60 minutes. researchgate.net The presence of naturally occurring substances like humic acid can also increase the rate of degradation through indirect photolysis. digitellinc.com The pH of the water also plays a role, with highly acidic or alkaline conditions promoting the natural degradation of Tylosin. asm.org

Advanced Analytical and Spectroscopic Methodologies for Tylosin a Aldol Characterization

Chromatographic Techniques for Separation and Quantification of Tylosin (B1662201) A Aldol (B89426)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of Tylosin A and its impurities, including Tylosin A aldol. These techniques provide the necessary resolution and sensitivity for both qualitative and quantitative assessments.

High-Performance Liquid Chromatography (HPLC) Methodologies

A variety of HPLC methods have been developed for the analysis of Tylosin A and its related substances. researchgate.netresearchgate.net These methods are essential for ensuring the quality and purity of Tylosin A active pharmaceutical ingredients and formulated products.

Several reversed-phase HPLC methods have proven effective. researchgate.net One such method utilizes a Capcell pak C18 ACR column (25 cm × 4.6 mm i.d., 5 μm) maintained at 60°C. researchgate.net The separation is achieved using a gradient elution with mobile phases consisting of acetonitrile (B52724), phosphate (B84403) buffer (pH 5.5), and water. researchgate.net This approach allows for the separation of known and unknown related substances from the main compound. researchgate.net Another method employs a YMC-Pack ODS-AQ column (250 x 4.6 mm i.d., 5 μm) at 35°C with a mobile phase of 2.25% (w/v) sodium perchlorate (B79767) (pH 2.5) and acetonitrile (60:40 v/v), with UV detection at 290 nm. nih.gov

For the analysis of tylosin in various biofluids, a method using an Obelisc R trimodal column has been developed, which is compatible with Liquid Chromatography-Mass Spectrometry (LC/MS) and preparative chromatography. sielc.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers enhanced selectivity for highly polar and basic molecules like tylosin and its impurities. sielc.com

The selection of the stationary phase is critical. While C8 and C18 columns are commonly used, wide-pore poly(styrene-divinylbenzene) stationary phases have also been successfully employed. researchgate.netresearchgate.net A mobile phase of tetrahydrofuran, 0.2 M potassium phosphate buffer (pH 9.0), and water (20:5:75) at 60°C has been used with this type of column. researchgate.net

Table 1: Examples of HPLC Methodologies for Tylosin A and Related Substances Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

|---|---|---|---|---|

| Column | Capcell pak C18 ACR (25 cm×4.6 mm, 5 μm) | YMC-Pack ODS-AQ (250 x 4.6 mm, 5 μm) | Obelisc R trimodal | Wide-pore poly(styrene-divinylbenzene) |

| Temperature | 60°C | 35°C | Not Specified | 60°C |

| Mobile Phase | Gradient: Acetonitrile, phosphate buffer pH 5.5, water | Isocratic: 2.25% Sodium perchlorate pH 2.5-acetonitrile (60:40) | Gradient: Acetonitrile and Formic Acid | Isocratic: THF-0.2M K-phosphate pH 9.0-water (20:5:75) |

| Detection | UV at 280 nm | UV at 290 nm | UV at 250 nm | UV at 280 nm |

| Reference | researchgate.net | nih.gov | sielc.com | researchgate.net |

Dual Liquid Chromatography Applications for Impurity Profiling

For complex samples containing numerous impurities, dual liquid chromatography (2D-LC) offers enhanced resolving power. This technique is particularly useful for the characterization of impurities in tylosin. innovareacademics.in In a typical setup, a primary separation is performed, and specific fractions containing impurities are then transferred to a second, orthogonal chromatographic system for further separation. nih.gov This approach is invaluable when a single chromatographic method cannot resolve all components, especially when non-volatile mobile phases used in an initial separation are incompatible with mass spectrometry. researchgate.netnih.gov The impurity fractions can be collected, desalted, and then analyzed by MS. researchgate.netnih.gov This technique has been successfully used to characterize numerous new impurities in tylosin samples. researchgate.netnih.gov

Mass Spectrometry for Structural Elucidation and Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is an indispensable tool for the structural elucidation and identification of this compound and other related degradants. nih.govacs.orgcabidigitallibrary.org

HPLC-Mass Spectrometry (HPLC-MS) and LC-MS/MS for Aldol Detection

The coupling of HPLC with MS (HPLC-MS) and tandem MS (LC-MS/MS) provides a highly sensitive and specific method for detecting and identifying Tylosin A related substances, including this compound. nih.govacs.orgcabidigitallibrary.org These hyphenated techniques allow for the analysis of compounds at trace levels. innovareacademics.in In soil samples enriched with Tylosin, four transformation products, including this compound, were detected and identified using LC-MS/MS. nih.gov The use of electrospray ionization (ESI) in the positive ion mode is common for the analysis of these compounds. researchgate.netnih.gov

The high resolution and accuracy of modern mass spectrometers are advantageous for identifying co-eluting impurities at low levels. researchgate.net Untargeted analysis using high-resolution MS can help identify unknown transformation products in environmental samples. nih.gov

Fragmentation Patterns of this compound and Related Degradants

The structural characterization of this compound and other degradants is heavily reliant on the interpretation of their fragmentation patterns in MS/MS experiments. nih.gov By comparing the fragmentation of an unknown impurity to that of the main components of tylosin, its structure can be deduced. researchgate.netnih.gov

For instance, an unknown degradant with a molecular mass of m/z 934.5 was detected in swine manure lagoons. researchgate.net Its MS/MS spectrum showed a major fragment ion at m/z 772.5, which is characteristic of desmycosin (Tylosin B), indicating a structural relationship. researchgate.netnih.gov The loss of the mycarose (B1676882) sugar from Tylosin A results in a characteristic fragment ion at m/z 916.5. researchgate.net The presence of Tylosin B (desmycosin) in environmental samples has been confirmed based on fragment ions at m/z 174 and 156. nih.gov this compound is one of the known degradation products of Tylosin A under neutral or alkaline conditions. iastate.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural and stereochemical elucidation of molecules like this compound. mdpi.comnih.gov While MS provides information on molecular weight and fragmentation, NMR provides detailed insights into the connectivity and spatial arrangement of atoms.

Complete ¹H and ¹³C NMR assignments are crucial for confirming the structure of tylosin-related compounds. iastate.edumdpi.com During the NMR analysis of Tylosin A in deuterated chloroform, additional peaks were observed that were attributed to degradation products, including this compound. mdpi.comnih.gov Specifically, the presence of two CH₂, two CH signals with carbon shifts around 40 ppm, a methyl group at 25 ppm, and one CH with a carbon shift at 77 ppm were consistent with the predicted chemical shifts for this compound. mdpi.comnih.govresearchgate.net

The structural elucidation of photoreaction products of Tylosin A, namely isotylosin A alcohol and isothis compound, was achieved through the application of both HPLC-ESI-MS and NMR (¹H and ¹³C) spectroscopy. iastate.edu However, obtaining high-quality NMR spectra for minor impurities can be challenging due to the small amounts of pure material available. iastate.edu

Carbon-13 NMR Chemical Shift Analysis of this compound

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of organic molecules. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) in parts per million (ppm) providing information about its chemical environment. libretexts.orgyoutube.com The analysis of these chemical shifts is fundamental to the structural identification of Tylosin A derivatives, including this compound. mdpi.com

In the case of this compound, predicted ¹³C NMR chemical shifts provide characteristic signals that allow for its differentiation from the parent compound, Tylosin A. researchgate.net The transformation from Tylosin A to its aldol form involves structural changes that significantly alter the electronic environment of nearby carbon atoms, leading to measurable differences in their NMR spectra. mdpi.com While comprehensive experimental data for this compound is limited, predicted values based on computational studies are used for its structural characterization. researchgate.net

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound This table displays predicted chemical shifts for key carbon atoms that are characteristic of the this compound structure.

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

| C-1 | ~175 |

| C-9 | ~215 |

| C-13 | ~140 |

| C-20 | ~205 |

| C-23 | ~100 |

Note: Data is based on predicted values from computational studies and may vary from experimental results. researchgate.net

Two-Dimensional NMR Techniques for Complete Structure Determination

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are often required for the unambiguous structural assignment of complex molecules like this compound. mdpi.com These methods reveal correlations between different nuclei, allowing for the assembly of the complete molecular structure.

Key 2D NMR techniques used in the analysis of tylosin and its derivatives include:

DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to piece together adjacent spin systems within the molecule. iastate.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons in the ¹³C NMR spectrum. iastate.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying connections across quaternary (non-protonated) carbons and linking different spin systems together. iastate.edu

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY detects spatial proximities between protons, providing critical information about the molecule's three-dimensional structure and stereochemistry. This is particularly important for understanding the conformation of the large macrolide ring. mdpi.com

Through the combined application of these 2D NMR experiments, a complete and detailed structural map of this compound can be constructed, confirming its connectivity and stereochemistry. mdpi.comiastate.edu

Immunological Assays in this compound Research

Immunological assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the rapid screening and detection of tylosin and its related compounds in various samples. acs.orgmdpi.com These assays utilize the specific binding interaction between an antibody and its target antigen. For tylosin research, antibodies are developed to recognize the core structure of the tylosin molecule.

The utility of these assays for detecting derivatives like this compound depends on the antibody's specificity and its ability to cross-react with the structurally altered molecule. acs.org

Enzyme-Linked Immunosorbent Assay (ELISA) Cross-Reactivity with this compound

ELISA is a common method for quantifying tylosin. assaygenie.comreddotbiotech.com Many commercially available tylosin ELISA kits operate on a competitive immunoassay principle. assaygenie.commzfoodtest.com In this format, the microplate wells are coated with a tylosin-protein conjugate. When a sample containing tylosin is added along with a specific anti-tylosin antibody, the free tylosin in the sample competes with the coated tylosin for the antibody binding sites. A secondary, enzyme-labeled antibody is then used to produce a colorimetric signal. The signal intensity is inversely proportional to the amount of tylosin in the sample. assaygenie.commybiosource.com

The accuracy of these kits for detecting related compounds is determined by their cross-reactivity, which measures the extent to which the antibody binds to substances other than the primary target (Tylosin A). Research has shown that antibodies used in these kits can exhibit significant cross-reactivity with various tylosin derivatives. iastate.eduacs.org Specifically, the cross-reactivity with isothis compound, a photoreaction product, has been quantified. iastate.edunih.gov

Table 2: ELISA Cross-Reactivity of Tylosin-Related Compounds This table shows the relative binding of various tylosin compounds to a specific anti-tylosin antibody compared to Tylosin A.

| Compound | Cross-Reactivity (%) |

| Tylosin A | 100 |

| Isothis compound | 46 |

| Tylosin B | 26 |

| Tylosin C | 19 |

| Tylosin D | 106 |

| Isotylosin A alcohol | 121 |

Source: Data from studies on the immunological cross-reactivity of tylosin-related compounds. iastate.edunih.gov

The data indicates that the ELISA kit can detect Isothis compound, but with less than half the sensitivity compared to Tylosin A. iastate.edunih.gov This highlights that while ELISA is a convenient screening tool, its quantitative results for samples containing a mixture of tylosin derivatives can be influenced by the varying cross-reactivities of each compound. acs.org

Biosynthetic Pathways and Engineering of Tylosin A: Implications for Aldol Formation

Polyketide Synthase (PKS) Assembly Line for Tylactone (B1246279) Aglycone

The biosynthesis of the tylosin (B1662201) aglycone, tylactone, is orchestrated by a remarkable enzymatic complex known as a type I polyketide synthase (PKS). ontosight.aiumich.eduresearchgate.net This molecular assembly line is responsible for the stepwise condensation of simple carboxylic acid units into the complex polyketide chain that will ultimately form the macrolactone ring. mdpi.commdpi.com

Modular Organization and Domain Functions (KS, AT, ACP, KR, DH, ER, TE)

The tylosin PKS is a multi-modular enzyme, where each module is responsible for one cycle of chain elongation and modification. mdpi.comnih.govnih.gov These modules are themselves composed of several catalytic domains, each with a specific function. mdpi.comresearchgate.net

| Domain | Function |

| KS (Ketosynthase) | Catalyzes the Claisen condensation reaction, extending the polyketide chain. researchgate.netnih.gov |

| AT (Acyltransferase) | Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and loads it onto the ACP. researchgate.netnih.gov |

| ACP (Acyl Carrier Protein) | Tethers the growing polyketide chain and shuttles it between the various catalytic domains. mdpi.comresearchgate.net |

| KR (Ketoreductase) | Reduces the β-keto group to a hydroxyl group. nih.govresearchgate.net |

| DH (Dehydratase) | Dehydrates the β-hydroxyacyl intermediate to form a double bond. researchgate.netpnas.org |

| ER (Enoylreductase) | Reduces the double bond to a single bond. researchgate.netpnas.org |

| TE (Thioesterase) | Catalyzes the release and cyclization of the completed polyketide chain to form the macrolactone ring. nih.govresearchgate.net |

The specific combination and arrangement of these domains within each module dictates the structure of the final polyketide product. mdpi.comsciepublish.com The tylactone synthase, for example, is encoded by the tylG genes and comprises a loading module and seven extension modules. umich.edunih.govgenome.jp

Stereochemical Control within PKS Modules and its Influence on Aglycone Structure

A remarkable feature of PKS assembly lines is their precise control over the stereochemistry of the growing polyketide chain. mdpi.comnih.gov The KR domains, in particular, play a crucial role in establishing the chirality of the hydroxyl groups introduced into the molecule. nih.govutexas.edu The stereospecificity of these domains is a key determinant of the final three-dimensional structure of the tylactone aglycone. nih.gov The presence or absence of DH and ER domains in a given module further influences the final structure by determining whether a double or single bond is formed at a specific position. nih.govpnas.org This intricate control at each step of the assembly process ensures the production of a single, well-defined stereoisomer of tylactone.

Post-Polyketide Synthase Glycosylation and Methylation Events in Tylosin A Biosynthesis

Following the synthesis and cyclization of the tylactone core, a series of post-PKS modifications occur to yield the final, biologically active tylosin A molecule. umich.edukoreascience.kr These modifications include the attachment of three distinct deoxyhexose sugars and specific methylation events. jmb.or.krnih.gov

Biosynthesis of Deoxyhexose Sugars (Mycaminose, Mycarose (B1676882), Mycinose)

Tylosin A is decorated with three sugars: mycaminose (B1220238), mycarose, and mycinose. fao.orgle.ac.uk The biosynthesis of these sugars begins with glucose-1-phosphate and proceeds through a series of enzymatic reactions to generate the activated TDP-sugar precursors. nih.gov These precursors are then attached to the tylactone aglycone by specific glycosyltransferases. ontosight.ainih.gov The order of sugar attachment is a controlled process, beginning with the addition of mycaminose to the C-5 hydroxyl group of tylactone. nih.gov This is followed by the addition of mycarose to the 4'-hydroxyl group of mycaminose and finally the attachment of 6-deoxy-D-allose to the C-23 hydroxyl group, which is later converted to mycinose. nih.gov

Genetic Regulation of Tylosin Biosynthesis in Streptomyces fradiae

The production of tylosin in S. fradiae is a tightly regulated process controlled by a complex network of regulatory genes located within the tylosin biosynthetic (tyl) gene cluster. jmb.or.krle.ac.uknih.gov This cluster contains at least five regulatory genes: tylP, tylQ, tylR, tylS, and tylT. le.ac.uk

The regulation operates as a cascade, with multiple transcriptional regulators acting in both positive and negative fashions. jmb.or.krnih.gov A key activator of the biosynthetic genes is the TylR protein. jmb.or.krresearchgate.net The expression of tylR itself is controlled by the interplay between an activator, TylS (belonging to the SARP family of regulators), and a repressor, TylQ. jmb.or.krresearchgate.net Another gene, tylU, has been shown to be important for efficient tylosin production, likely by acting in concert with TylS to enhance the expression of tylR. researchgate.net

The gene tylP encodes a receptor-like protein that appears to act as a negative regulator, repressing the expression of both tylQ and tylS. le.ac.ukresearchgate.net This intricate regulatory network ensures that tylosin production is initiated at the appropriate time and in response to specific signals, including the potential involvement of a γ-butyrolactone signaling molecule, although its presence is not strictly essential for biosynthesis. jmb.or.krnih.gov

Identification and Function of Biosynthetic Gene Clusters (tyl BGC)

The genetic blueprint for Tylosin A biosynthesis is located within a large, contiguous region of the S. fradiae chromosome known as the tylosin biosynthetic gene cluster (tyl BGC). nih.gov This cluster spans approximately 87 kb and contains 43 open reading frames (ORFs) that encode the enzymes and regulatory proteins required for antibiotic production. nih.govbiosynth.com

The core of the tyl BGC is composed of five large polyketide synthase (PKS) megagenes, designated tylGI-GV. These genes are responsible for assembling the 16-membered macrolactone ring, tylactone, which is the foundational structure of tylosin. biosynth.compsu.edu The assembly process involves the sequential condensation of acetate (B1210297), propionate, and butyrate (B1204436) units. psu.edu Flanking this PKS core are numerous other genes involved in subsequent modifications, including the biosynthesis and attachment of three deoxyhexose sugars (D-mycaminose, L-mycarose, and 6-deoxy-D-allose), and various oxidation steps. fao.orgbiosynth.com

The tyl BGC also houses genes that confer resistance to the producing organism, preventing self-intoxication. These include tlrB, tlrC, and tlrD. google.comuiowa.eduiastate.edu The tlrC gene, for example, encodes an ATP-binding cassette (ABC) transporter that actively pumps tylosin out of the cell. google.com The presence of these resistance genes within the cluster is a common feature in antibiotic-producing microorganisms. google.comuiowa.eduiastate.edu

Transcriptional Regulation by Pathway-Specific and Pleiotropic Regulators (TylS, TylQ, TylR, TylU)

The expression of the tyl genes is tightly controlled by a complex regulatory cascade involving at least five cluster-situated regulatory proteins that act as activators and repressors. researchgate.net This intricate network ensures that antibiotic production occurs at the appropriate time in the bacterial life cycle, typically during the transition from exponential growth to the stationary phase. cymitquimica.com

The key players in this regulatory hierarchy are:

TylR : This protein is the primary pathway-specific activator. biosynth.com It directly binds to the promoter regions of the tyl biosynthetic genes, switching on their transcription. nih.govbiosynth.com Overexpression of tylR has been shown to significantly increase tylosin production. nih.govlgcstandards.com

TylS : A member of the Streptomyces Antibiotic Regulatory Protein (SARP) family, TylS is an essential activator required for the expression of tylR. biosynth.comnih.gov

TylQ : This protein acts as a transcriptional repressor. biosynth.comnih.gov During the early stages of fermentation, TylQ represses the expression of tylR, thereby preventing the onset of tylosin biosynthesis. biosynth.comjmb.or.kr Inactivation of the tylQ gene has been linked to elevated tylosin production. nih.gov

TylU : Initially unassigned, TylU has been identified as a 'helper' protein that acts in concert with TylS to facilitate the full expression of tylR. cymitquimica.comnih.gov Disruption of the tylU gene leads to a significant reduction (around 80%) in tylosin yield, a defect that can be overcome by the forced overexpression of tylR. cymitquimica.comnih.gov

This regulatory system forms a cascade where TylS and TylU positively influence tylR expression, while TylQ exerts negative control. biosynth.comnih.gov The interplay between these activators and the repressor dictates the level of TylR protein available to activate the entire biosynthetic pathway. nih.gov

| Regulator | Family/Type | Function in Tylosin Biosynthesis |

| TylR | Pathway-specific activator | Directly activates transcription of tyl biosynthetic genes. nih.govbiosynth.com |

| TylS | SARP family activator | Essential for the transcriptional activation of tylR. biosynth.comnih.gov |

| TylQ | Transcriptional repressor | Represses tylR expression, preventing biosynthesis. biosynth.comnih.govjmb.or.kr |

| TylU | Helper protein | Enhances TylS-dependent activation of tylR. cymitquimica.comnih.gov |

Role of Gamma-Butyrolactone Signalling Factors in Regulation

In many Streptomyces species, the onset of secondary metabolism is triggered by small, diffusible signaling molecules known as gamma-butyrolactones (GBLs). researchgate.netjmb.or.kr In S. fradiae, a GBL-like system adds another layer of control to tylosin production. This system involves the receptor protein TylP . jmb.or.krnih.gov

TylP functions as a repressor that binds to the promoter regions of tylP (autoregulation), tylQ, and tylS. biosynth.comjmb.or.kr At low cell densities, TylP is active and represses these genes. As the bacterial population grows, a GBL-like signaling molecule is synthesized and accumulates. jmb.or.kr This ligand binds to TylP, causing a conformational change that releases TylP from its DNA binding sites. jmb.or.kr The de-repression of tylS and tylQ allows the regulatory cascade controlling tylR to proceed. jmb.or.kr

Interestingly, while this GBL system is part of the regulatory network, studies have shown that its disruption does not completely abolish tylosin synthesis, suggesting it plays a modulatory rather than essential role. jmb.or.kr The synthesis of the putative GBL ligand itself involves products of genes like orf16* and orf18*, which are located within the regulatory island of the tyl cluster. biosynth.comjmb.or.kr

Metabolic Engineering Strategies for Macrolide Production and Diversification

Metabolic engineering provides powerful tools to rationally modify Streptomyces strains for improved antibiotic production or the creation of novel compounds. These strategies often involve the targeted manipulation of biosynthetic pathways, regulatory circuits, and precursor supply. nih.gov

Engineering for Enhanced Tylosin A Yields

Several strategies have been successfully employed to increase the fermentation titer of Tylosin A in industrial strains. nih.govnih.gov

Overexpression of Activator Genes : As the master switch for the pathway, the overexpression of the tylR gene is a proven method to boost production. nih.govlgcstandards.com Similarly, engineering strains to overexpress tylS can also enhance yields. nih.gov

Inactivation of Repressor Genes : Deleting or disrupting repressor genes like tylQ and tylP removes the negative regulation on the pathway, leading to earlier and higher levels of tylosin production. nih.gov

Combinatorial Overexpression : A highly effective approach involves the simultaneous overexpression of multiple beneficial genes. For instance, combining the overexpression of the activator tylR with the efflux pump gene tlrC and genes involved in the S-adenosyl methionine (SAM) biosynthetic pathway (a key cofactor for methylation steps) has resulted in significant, additive increases in tylosin yield, reaching titers above 11 g/L. fao.orgnih.gov

Promoter Engineering : Replacing native promoters of key biosynthetic genes with stronger, constitutive promoters can uncouple antibiotic production from its complex native regulation and lead to enhanced output.

A study on the hyperproducing Streptomyces xinghaiensis strain TL01 demonstrated the power of a combinatorial approach. While individual overexpression of tlrC, SAM biosynthetic genes, or tylR increased yields by 11-18%, a coordinated co-overexpression of these genes led to a final titer of 11.35 g/L. fao.orgnih.gov

| Engineering Strategy | Target Gene(s) | Reported Outcome |

| Activator Overexpression | tylR, tylS | Increased Tylosin A production by up to 70%. lgcstandards.comnih.gov |

| Repressor Inactivation | tylP, tylQ | Elevated Tylosin A yields. nih.gov |

| Efflux Pump Overexpression | tlrC | 18% increase in extracellular Tylosin A. nih.gov |

| Combinatorial Engineering | tlrC, metKcs, adoKcs-metFcs, tylR | 23% increase in Tylosin A (to 10.93 g/L), further optimized to 11.35 g/L. fao.orgnih.gov |

Creation of Engineered Strains for Analog Production

The modular nature of polyketide synthases and the promiscuity of some modifying enzymes, particularly glycosyltransferases, allow for the generation of novel tylosin analogs through combinatorial biosynthesis. Engineered strains are created by introducing foreign genes or deleting native ones to alter the final structure of the macrolide.

One common host for this work is Streptomyces venezuelae, a fast-growing species that is amenable to genetic manipulation. By deleting its native pikromycin (B1677795) PKS gene cluster, researchers have created a "clean" host chassis. Expressing the tyl PKS genes in this host resulted in the production of the tylosin aglycone, tylactone.

Further engineering of this host allows for the attachment of "unnatural" sugar moieties to the tylactone core. By expressing engineered deoxysugar biosynthetic pathways along with a flexible glycosyltransferase, novel glycosylated derivatives of tylactone have been produced. This approach, known as combinatorial biosynthesis, holds significant promise for creating new antibiotics with potentially improved activity or altered pharmacological properties.

Precursor Supply and Adenylate Metabolism in Tylosin Biosynthesis

The high-level production of a complex secondary metabolite like tylosin places a significant metabolic burden on the cell, requiring a robust supply of primary metabolic precursors and energy. The biosynthesis of the tylactone core requires specific building blocks derived from central carbon metabolism: acetate, propionate, and butyrate. psu.edu The availability of these precursors can be a rate-limiting factor for tylosin production.

Enzymatic and Biocatalytic Insights into Aldol Transformations in Macrolide Systems

Aldolase (B8822740) Enzymes in Natural Product Synthesis and Metabolism

Aldol (B89426) reactions are fundamental carbon-carbon bond-forming reactions in organic chemistry and are equally significant in biological systems for the synthesis of a vast array of natural products, including macrolides. These reactions are catalyzed by a class of enzymes known as aldolases.

Classes and Mechanisms of Biological Aldol Reactions

Biological aldol reactions are catalyzed by aldolases, which are broadly classified into two main classes based on their reaction mechanism. nih.gov

Class I Aldolases: These enzymes are typically found in animals and plants. They utilize a Schiff base intermediate, which is formed between a conserved lysine (B10760008) residue in the enzyme's active site and the donor substrate's carbonyl group. nih.govwikipedia.org This activation facilitates the deprotonation at the α-carbon, generating a nucleophilic enamine that then attacks the acceptor aldehyde. Key amino acids, such as lysine and tyrosine, are crucial for this mechanism, with lysine forming the covalent intermediate and tyrosine acting as a hydrogen acceptor. prospecbio.com

Class II Aldolases: Predominantly found in bacteria and fungi, these enzymes are metal-dependent, typically utilizing a divalent zinc ion (Zn2+) as a cofactor. nih.gov The zinc ion acts as a Lewis acid, polarizing the carbonyl group of the donor substrate to facilitate enolate formation.

The aldol structural motif is a common feature in polyketides, a class of natural products that includes many pharmaceuticals. wikidoc.org The biosynthesis of these complex molecules often involves aldol-type condensations catalyzed by specific domains within large multifunctional enzymes called polyketide synthases (PKSs). rasmusfrandsen.dk The polyacetate hypothesis, a foundational concept in polyketide biosynthesis, posits that these molecules are formed by the head-to-tail linkage of acetate (B1210297) units, followed by cyclization through aldol reactions or acylations. rasmusfrandsen.dk

Aldolases have been successfully employed in the biocatalytic production of macrolide antibiotics and other polyketides, offering a stereospecific and efficient alternative to traditional chemical synthesis. mdpi.com For instance, deoxyribose 5-phosphate aldolase (DERA) has been utilized in enzymatic cascades for the synthesis of antiviral agents. rsc.org

Potential for Enzyme-Mediated Aldol-Type Cleavages or Rearrangements in Macrolide Metabolism

In the environment, macrolide antibiotics like tylosin (B1662201) can undergo various transformations. While abiotic degradation pathways are well-documented, the role of enzymatic processes in their cleavage and rearrangement is an area of active investigation.

Under neutral to alkaline conditions, tylosin A can decompose to form Tylosin A aldol . lsu.educhemicalbook.com This suggests a potential for aldol-type reactions in the degradation of the macrolide ring. Furthermore, studies on the environmental fate of tylosin have identified photoreaction products such as isothis compound, indicating that light can induce aldol-related transformations. iastate.eduresearchgate.netuiowa.edufao.org

The biodegradation of tylosin by microorganisms presents another avenue for enzyme-mediated transformations. For example, the bacterium Kurthia gibsonii TYL-A1 has been shown to degrade tylosin by cleaving the ester bond and breaking down the macrocycle into smaller molecules, a process that could involve retro-aldol type reactions. nih.govasm.org While direct evidence for a specific aldolase-mediated cleavage of the this compound itself is limited, the general instability of the macrolide lactone ring to hydrolysis and rearrangement under various conditions points to the possibility of such enzymatic activities in microbial metabolism.

Structural Enzymology of Macrolide Biosynthetic Machinery

The biosynthesis of macrolides like tylosin is carried out by large, modular enzymes known as Type I polyketide synthases (PKSs). researchgate.net Understanding the three-dimensional structure and function of the various domains within these PKSs is crucial for efforts to engineer novel macrolide structures.

Crystallographic and NMR Studies of PKS Domains

Significant progress has been made in elucidating the structures of individual PKS domains and multi-domain fragments using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov These studies provide atomic-level insights into substrate recognition, catalysis, and protein-protein interactions. nih.gov

Key domains whose structures have been investigated include:

Ketosynthase (KS) domains: These domains catalyze the condensation of the growing polyketide chain with an extender unit. Structural studies have revealed differences in active site topology that contribute to substrate specificity. acs.org

Acyltransferase (AT) domains: AT domains select the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) and transfer it to the acyl carrier protein.

Ketoreductase (KR) domains: KR domains stereospecifically reduce the β-keto group of the growing polyketide chain to a hydroxyl group. The crystal structure of the KR domain from the first module of the tylosin PKS (TylKR1) has been solved, providing insights into how the stereochemistry of polyketide stereocenters is controlled. nih.govmdpi.comresearchgate.net

Acyl Carrier Protein (ACP) domains: The growing polyketide chain is covalently attached to the ACP domain via a phosphopantetheine arm and is shuttled between the various catalytic domains of the PKS module. mdpi.com NMR studies have shown that the ACP domain's structure can be influenced by the acyl chain it carries. mdpi.comoup.com

Docking domains: These domains are located at the N- and C-termini of PKS modules and are responsible for the specific recognition and interaction between successive modules in the assembly line. oup.comacs.org NMR and crystallographic studies have shown that these domains form four-helix bundles to mediate these interactions. acs.orgplos.org

Cryo-electron microscopy (cryo-EM) has also emerged as a powerful tool for studying the structure of intact, multi-domain PKS modules, providing a more complete picture of their architecture and the dynamic interactions between domains. stanford.edu

Thioesterase Domain Function and Substrate Release

The final step in macrolide biosynthesis is the release of the completed polyketide chain from the PKS assembly line. This crucial step is catalyzed by a thioesterase (TE) domain, which is typically located at the C-terminus of the final PKS module. acs.orgrsc.org

TE domains belong to the α/β-hydrolase family of enzymes and catalyze chain release through one of two primary mechanisms: hydrolysis, which results in a linear polyketide, or intramolecular cyclization, which forms a macrolactone ring. rsc.orgbiorxiv.org The TE domain from the 6-deoxyerythronolide B synthase (DEBS) was the first modular PKS domain to have its crystal structure solved. nih.gov This structure revealed a unique substrate channel that passes through the entire protein, a feature that contributes to its versatility. nih.gov

The TE domain of the tylosin PKS, TylG5 TE, has also been structurally characterized. biorxiv.orgrcsb.org These structures, along with those of other PKS TEs, reveal a conserved catalytic triad (B1167595) (typically Ser-Asp-His) that is essential for catalysis. rsc.org The process of chain release involves a two-step mechanism:

Transesterification: The catalytic serine residue attacks the thioester bond linking the polyketide chain to the ACP, forming a covalent acyl-enzyme intermediate. rsc.org

Hydrolysis or Cyclization: The acyl-enzyme intermediate is then resolved either by attack from a water molecule (hydrolysis) or by an internal hydroxyl group on the polyketide chain (cyclization). biorxiv.org

The geometry of the TE active site and the conformation of the bound polyketide chain are critical determinants of whether hydrolysis or cyclization occurs and, in the case of cyclization, the size of the resulting macrolactone ring. acs.org

In addition to the integral TE domain (Type I TE), some PKS gene clusters, including the one for tylosin, encode a separate, discrete thioesterase (Type II TE). nih.govnih.gov Disruption of the gene for the tylosin Type II TE (TylO) significantly reduces antibiotic production. nih.gov It is proposed that these Type II TEs function as "editing" or "proofreading" enzymes, removing aberrant or stalled intermediates from the PKS complex, thereby maintaining the efficiency of the biosynthetic assembly line. nih.govnih.govasm.org

Biotransformation Pathways of Tylosin and Related Compounds in Environmental Contexts

The widespread use of tylosin in veterinary medicine leads to its release into the environment, primarily through animal manure. iastate.edu Understanding the fate of tylosin and its transformation products in soil and water is crucial for assessing its environmental impact.

Tylosin is a mixture of four main components: Tylosin A, Tylosin B (desmycosin), Tylosin C, and Tylosin D. Tylosin A is the major component, typically comprising over 80% of the mixture. fao.org

In environmental settings, tylosin can be degraded through both abiotic and biotic processes. Abiotic degradation is significantly influenced by factors such as pH and light.

pH-dependent degradation: Tylosin is most stable in a pH range of 4 to 9. chemicalbook.comd-nb.info Below pH 4, Tylosin A is hydrolyzed to Tylosin B (desmycosin). lsu.educhemicalbook.com In neutral to alkaline conditions, Tylosin A can be converted to This compound and other polar degradation products. lsu.educhemicalbook.com

Photodegradation: Exposure to light can lead to the formation of photoreaction products, including isotylosin A alcohol and isothis compound . iastate.eduresearchgate.netuiowa.edufao.org In water, the half-life of Tylosin A under light exposure has been reported to be around 200 days, while it is much more stable in the dark. iastate.eduresearchgate.netnih.gov

Biotic degradation of tylosin also plays a significant role in its environmental fate. In soil, the dissipation half-life of Tylosin A is approximately one week. iastate.edunih.gov While some studies have reported limited biodegradation at high concentrations, biotransformation is considered an important degradation pathway at environmentally relevant concentrations. iastate.eduresearchgate.net

Several microorganisms have been identified that can degrade tylosin. For example, the bacterium Kurthia gibsonii TYL-A1 can efficiently degrade tylosin through a pathway that involves the removal of the mycarose (B1676882) sugar, cleavage of the ester bond, and subsequent breakdown of the macrolactone ring. nih.govasm.org The degradation products generated by microbial action have been shown to have lower toxicity than the parent compound. nih.gov

The primary degradation pathways for Tylosin A in the environment can lead to the formation of several key transformation products, including:

Tylosin B (desmycosin): Formed by the acid hydrolysis of the mycarose sugar. lsu.edu

Tylosin D (relomycin): A major metabolite formed by the reduction of the aldehyde group on Tylosin A. fao.org

This compound: Formed under neutral to alkaline conditions. lsu.edu

Dihydrodesmycosin: Another metabolite found in animal excreta. researchgate.net

The relative abundance of these and other degradation products in the environment depends on the specific conditions, such as soil type, pH, temperature, and microbial activity. iastate.edunih.gov

Microbial Biotransformation Potential for Tylosin and its Degradation Products

Tylosin A, a major component of the antibiotic tylosin, is susceptible to degradation under various environmental conditions. One of the key transformation products is this compound. The formation of this compound is primarily understood as a chemical process, particularly an aldol condensation reaction that occurs under neutral to alkaline pH conditions. lsu.edursc.orgiastate.edufao.orgresearchgate.net In this reaction, the aldehyde group of one tylosin A molecule reacts with the enol or enolate form of another, which is generated at the methylene (B1212753) group adjacent to the aldehyde functionality. rsc.org This transformation is a well-documented degradation pathway for tylosin in aqueous solutions. researchgate.net

While the direct enzymatic conversion of Tylosin A to this compound by a specific microbial enzyme has not been definitively established in the current body of research, the potential for microbial involvement in this transformation cannot be entirely dismissed. Microbial metabolism can significantly alter the local microenvironment, including pH levels. It is conceivable that microbial activity could create alkaline conditions conducive to the chemical aldol condensation of Tylosin A.

The biotransformation of tylosin by various microbial species is an active area of research. For instance, strains of Kurthia gibsonii and Klebsiella pneumonia have been shown to efficiently degrade tylosin. microbiologyresearch.orgresearchgate.net The degradation pathway proposed for Burkholderia vietnamiensis involves the initial conversion of Tylosin A to Tylosin B, followed by hydrolysis and reduction of the lactone ring and aldehyde group, leading to different degradation products. rsc.org Although this specific pathway does not lead to this compound, it underscores the diverse enzymatic capabilities of microorganisms to modify the tylosin structure.

The following table summarizes the degradation of Tylosin A under different conditions, highlighting the conditions that favor the formation of this compound.

| Condition | Primary Transformation/Product(s) | Reference(s) |

| Acidic (pH < 4) | Formation of Tylosin B (desmycosin) | lsu.edufao.org |

| Neutral to Alkaline (pH > 7) | Formation of this compound | lsu.edursc.orgfao.orgresearchgate.net |

| Photodegradation (Exposure to Light) | Formation of isothis compound and isotylosin A alcohol | iastate.edufao.orgresearchgate.net |

| Aerobic Soil | Abiotic and microbial degradation; formation of oxidized products and Tylosin B | nih.gov |

| Microbial Degradation (Burkholderia vietnamiensis) | Tylosin B and further hydrolysis/reduction products | rsc.org |

| Microbial Degradation (Kurthia gibsonii, Klebsiella pneumonia) | Efficient degradation to less toxic products | microbiologyresearch.orgresearchgate.net |

Role of Specific Microbial Communities in Tylosin Transformation

The composition of microbial communities plays a crucial role in the environmental fate of tylosin. Different microbial populations exhibit varying capacities to degrade or transform this antibiotic. The tylosin-producing organism itself, Streptomyces fradiae, possesses a range of enzymes, including those involved in the biosynthesis of the macrolide, as well as resistance mechanisms. nih.gov Notably, S. fradiae has been found to possess threonine aldolase, an enzyme that catalyzes an aldol reaction, although its direct action on tylosin A has not been reported. oup.comresearchgate.net

Studies on the impact of tylosin on gut microbiota have revealed significant shifts in microbial populations. In swine, for example, treatment with tylosin has been shown to alter the gut microbiome, affecting the abundance of various bacterial genera. nih.gov While these studies primarily focus on the effects of the antibiotic on the microbial community, they provide insights into which bacteria are prevalent in a tylosin-rich environment and thus may have evolved mechanisms to tolerate or metabolize it.

In agricultural soils, the presence of tylosin can lead to the development of antibiotic-resistant bacteria and cause shifts in the soil microbial community structure. fao.org The degradation of tylosin in these environments is a complex process involving both sorption to soil particles and microbial action. nih.gov Research has indicated that after an initial slow abiotic degradation phase, a rapid microbial degradation of Tylosin A occurs within a few days. nih.gov This suggests the presence of soil microorganisms capable of utilizing or transforming the antibiotic.

Recent studies have focused on isolating specific bacterial strains with the ability to degrade tylosin from contaminated environments like wastewater. A bacterial alliance of Kurthia gibsonii (TYL-A1) and Klebsiella pneumonia (TYL-B2) was found to be highly efficient in degrading tylosin, with the combination of the two strains showing significantly greater degradation efficiency than either strain alone. microbiologyresearch.orgresearchgate.net The degradation products were also found to be less toxic than the parent tylosin compound. microbiologyresearch.org This highlights the potential of using specific microbial consortia for the bioremediation of tylosin-contaminated environments.

The table below presents some of the microbial species and communities that have been studied in the context of tylosin transformation.

| Microbial Species/Community | Role/Observation | Reference(s) |

| Streptomyces fradiae | Producer of tylosin; possesses threonine aldolase. | nih.govoup.comresearchgate.net |

| Swine Gut Microbiota | Population shifts observed in response to tylosin treatment. | nih.gov |

| Soil Microbial Communities | Contribute to the rapid degradation phase of Tylosin A in soil. | fao.orgnih.gov |

| Kurthia gibsonii (TYL-A1) | Isolated from wastewater; capable of degrading tylosin. | microbiologyresearch.orgresearchgate.net |

| Klebsiella pneumonia (TYL-B2) | Isolated from wastewater; works synergistically with K. gibsonii to degrade tylosin. | microbiologyresearch.orgresearchgate.net |

| Burkholderia vietnamiensis | Degrades Tylosin A to Tylosin B and other smaller molecules. | rsc.org |

Synthetic and Semisynthetic Approaches to Tylosin a Aldol Analogues and Macrolide Derivatives

Chemical Synthesis of Tylactone (B1246279) Aglycone and Core Macrolide Structures

Tylactone is the aglycone precursor to the antibiotic tylosin (B1662201), formed by a modular polyketide synthase (PKS). capes.gov.br The total chemical synthesis of tylactone and related macrolide cores is a formidable task that showcases the power of modern synthetic methods. These syntheses are crucial for providing access to analogues that are not available through fermentation or semisynthesis, allowing for a deeper exploration of structure-activity relationships.

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation in the synthesis of polyketide natural products like macrolides. numberanalytics.com Asymmetric aldol reactions are particularly vital for establishing the numerous stereogenic centers found in these molecules with high control. researchgate.netacs.org Strategies such as the Evans aldol reaction, which uses a chiral auxiliary, are frequently employed to achieve high diastereoselectivity. researchgate.netcolorado.edu

In the context of tylosin, total synthesis has been accomplished by coupling major fragments of the molecule, a strategy that often relies on aldol condensation. nih.gov For instance, the first total synthesis of tylosin involved the aldol condensation of a C1-C10 segment with a C11-C15 segment, both derived from D-glucose, to construct the carbon skeleton. nih.gov Similarly, the synthesis of other complex macrolides, like the antifungal agent roxaticin, depends on methyl ketone aldol addition reactions to couple principal fragments. nih.gov These fragment couplings are critical steps that unite advanced intermediates, which have been synthesized separately, into the full macrolide framework. The Paterson/Evans methyl ketone aldol reaction, for example, is noted for its ability to proceed with 1,5-asymmetric induction, enabling the connection of complex polyol fragments. colorado.edu

The synthesis of complex macrolides often employs convergent or divergent strategies to maximize efficiency and facilitate the generation of analogues. thieme-connect.com

A convergent synthesis involves the independent preparation of several key fragments of a target molecule, which are then combined in the final stages. nih.govchemistryworld.com This approach is generally more efficient for complex targets than a linear synthesis, where the main carbon chain is built step-by-step. The total synthesis of macrolides frequently uses a convergent approach where large, stereochemically rich fragments are united using powerful coupling reactions like the aldol condensation or Julia-Kocienski olefination. colorado.edunih.govresearchgate.net A fully synthetic, convergent route to macrolide antibiotics allows for the assembly of simple chemical building blocks into diverse structures that would be impossible to create through traditional semisynthesis. nih.govumn.edu

A divergent synthesis , in contrast, starts from a common intermediate that is elaborated into a variety of different analogues. thieme-connect.com This strategy is particularly powerful for creating a library of related compounds for structure-activity relationship studies. A chemoenzymatic approach to tylactone-based macrolides exemplifies a divergent strategy. nih.gov In this method, a synthetic hexaketide intermediate is processed by polyketide synthase modules to create the tylactone core, which can then be enzymatically glycosylated and oxidized in various ways to produce a series of different macrolide natural products. nih.gov This late-stage functionalization provides an efficient and selective route to structural diversification. nih.gov

Application of Aldol Reactions in Fragment Coupling

Derivatization of Tylosin and Desmycosin via Aldol-Related Reactions

Semisynthesis, which involves the chemical modification of naturally produced macrolides, is a vital route to new antibiotic candidates. Tylosin and its naturally occurring analogue, desmycosin (also known as tylosin B), are key starting materials for these modifications. acs.orgtandfonline.com Desmycosin is particularly useful because it possesses a reactive aldehyde group at the C-20 position, which serves as a handle for a wide range of chemical transformations. acs.org

The C-3 and C-20 positions of the desmycosin core are primary targets for chemical modification to generate novel analogues with improved properties. acs.orgnih.gov

The C-20 aldehyde is readily modified through reactions like the Wittig reaction to introduce α,β-unsaturated functionalities or through reductive amination to attach amine-containing side chains. acs.orgacs.orgnih.gov The latter approach led to the development of tilmicosin, an important veterinary antibiotic, which features a 3,5-dimethylpiperidine (B146706) moiety at C-20. acs.org Other modifications at C-20 include the formation of benzimidazolyl derivatives. nih.gov

The C-3 hydroxyl group is another key site for derivatization. acs.orgnih.gov Esterification of the C-3 hydroxyl, often using a mixed anhydride (B1165640) protocol, has been explored to evaluate the importance of this position for biological activity. acs.orgnih.gov A series of 20-O-substituted and 3,20-di-O-substituted derivatives of desmycosin have been synthesized and evaluated, demonstrating the utility of modifying these positions in tandem. acs.orgnih.govacs.org These studies often employ a sequence of protective group chemistry, modification at C-20 (e.g., via Wittig reaction), and subsequent esterification at C-3. acs.orgnih.gov

The table below summarizes some of the key modifications made to the desmycosin scaffold.

| Position(s) Modified | Reaction Type / Reagent | Resulting Analogue Type | Reference |

| C-20 | Wittig Reaction | α,β-unsaturated analogues | nih.gov, acs.org |

| C-20 | Reductive Amination | Tilmicosin (with 3,5-dimethylpiperidine) | acs.org |

| C-20 | Condensation | Amidino-benzimidazolyl derivatives | nih.gov |

| C-3 | Esterification (Mixed Anhydride) | C-3 ester derivatives | nih.gov, acs.org |

| C-3 & C-20 | Wittig & Esterification | 3,20-di-O-substituted derivatives | nih.gov, acs.org |

| C-8 & C-20 | Base/Acid-Catalyzed Rearrangement | Desmycosin 8,20-aldols | nih.gov, acs.org, rsc.org |

| C-3 & C-19 | Base/Acid-Catalyzed Rearrangement | Desmycosin 3,19-aldol | nih.gov, acs.org |

Synthesis of Desmycosin Aldol Derivatives

Development of Synthetic Methodologies for Accessing Structurally Complex Macrolides

The pursuit of novel macrolide antibiotics has spurred the development and refinement of a wide array of synthetic methodologies. nih.gov Accessing these structurally complex molecules requires a sophisticated toolbox of stereoselective reactions.

The aldol reaction remains a preeminent tool for constructing the polyol and polypropionate arrays that characterize macrolide backbones. researchgate.netrsc.org Variations like the Evans, Paterson, and Mukaiyama aldol reactions provide reliable stereocontrol. researchgate.netcolorado.edu Beyond the aldol reaction, other carbon-carbon bond-forming reactions are critical. The Julia-Kocienski olefination is a powerful method for forming double bonds, often used in fragment coupling and macrocyclization steps. nih.govresearchgate.net The Wittig reaction is also widely used, particularly in semisynthetic modifications of the aldehyde group in tylosin and desmycosin. acs.orgnih.gov

Macrocyclization, the ring-closing step to form the large lactone ring, is a defining challenge in macrolide synthesis. Several methods have been developed, including the Yamaguchi, Corey-Nicolaou, and Keck macrolactonizations. researchgate.netcolorado.edunih.gov More recently, ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for forming large rings. numberanalytics.com

The development of fully synthetic and highly convergent routes has been a major advance, enabling the creation of macrolide libraries with deep-seated structural variations that are inaccessible through semisynthesis. nih.govumn.edu Chemoenzymatic strategies, which combine the flexibility of chemical synthesis with the selectivity of biological catalysts, offer another promising frontier, allowing for efficient and scalable production of complex macrolides and their analogues. nih.gov These integrated approaches provide access to novel chemical space, which is essential for discovering next-generation antibiotics. chemistryworld.com

Use of Vinylogous Mukaiyama Aldol Reactions in Polyketide Mimic Synthesis

The vinylogous Mukaiyama aldol reaction (VMAR) stands as a potent and strategic transformation in synthetic organic chemistry, particularly for the construction of complex polyketide frameworks. beilstein-journals.orgmdpi.comresearchgate.net This reaction allows for the efficient formation of carbon-carbon bonds, creating larger molecular segments that incorporate key stereochemical relationships, such as 1,5-hydroxyl and methyl groups, in a single step. mdpi.comresearchgate.net The VMAR is an extension of the Mukaiyama aldol reaction, where a silyl (B83357) enol ether reacts with a carbonyl compound in the presence of a Lewis acid. wikipedia.org In the vinylogous variant, a silyl dienolate is employed, extending the nucleophilic character of the enolate and leading to a γ-alkylation product. mdpi.com This method has proven invaluable in the synthesis of polyketide natural products and their analogues, offering a streamlined alternative to multi-step sequences. researchgate.net

A notable application of the VMAR is in the synthesis of substrate mimics for polyketide synthases (PKS), which are crucial tools for studying the function and stereospecificity of these complex enzyme systems. rsc.org In the context of tylosin biosynthesis, the VMAR has been successfully employed to construct a tetraketide substrate mimic for the third dehydratase domain of the tylosin PKS (TylDH3). rsc.org

Research Findings

The synthesis of the tetraketide mimic commenced with a known vinylketene silyl N,O-acetal, which was derived in two steps from commercially available starting materials. rsc.org The key fragment-coupling step involved a highly diastereoselective vinylogous Mukaiyama aldol reaction between this silyl dienolate and propionaldehyde. rsc.org This specific transformation, employing Kobayashi's methodology, effectively set two distal stereogenic centers in the molecule with high efficiency and stereocontrol. rsc.org

The reaction yielded the desired triketide building block in excellent yield and with a high degree of diastereoselectivity. rsc.org Following the successful VMAR, the resulting aldol adduct underwent further functional group manipulation. The hydroxyl group was protected as a triisopropylsilyl (TIPS) ether, and the oxazolidinone chiral auxiliary was reductively cleaved to furnish the corresponding aldehyde, which served as the precursor for the full tetraketide substrate mimic. rsc.org

The table below summarizes the key aspects of the vinylogous Mukaiyama aldol reaction used in the synthesis of the Tylosin A aldol analogue.

| Reactant 1 | Reactant 2 | Lewis Acid/Promoter | Yield | Diastereomeric Ratio (d.r.) | Product |

| Vinylketene silyl N,O-acetal | Propionaldehyde | TiCl₄ | 92% | >98:2 | Triketide Aldol Adduct |

This successful application underscores the power of the vinylogous Mukaiyama aldol reaction in constructing complex polyketide fragments with precise stereochemical control, providing essential molecular probes for the elucidation of biosynthetic pathways like that of tylosin. rsc.org

Environmental Fate and Transformation of Tylosin a Aldol: Research Methodologies

Degradation Kinetics of Tylosin (B1662201) A and its Aldol (B89426) Products in Aquatic Systems

The persistence and transformation of Tylosin A and its derivatives, including the aldol form, in aquatic environments are governed by several factors. Hydrolysis and photolysis are considered primary mechanisms for the decomposition of many antibiotics. researchgate.net

Influence of pH, Ionic Strength, and Temperature on Degradation

The stability of tylosin and its degradation products is significantly influenced by the chemical and physical properties of the aquatic system.